molecular formula C4H7BrO2 B032184 Ethyl bromoacetate-13C2 CAS No. 61898-49-5

Ethyl bromoacetate-13C2

Cat. No. B032184
CAS RN: 61898-49-5
M. Wt: 168.99 g/mol
InChI Key: PQJJJMRNHATNKG-CQDYUVAPSA-N
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Description

Synthesis Analysis

Ethyl [1-13C]-bromoacetate was synthesized through the bromination of [1-13C]-acetic acid followed by treatment with ethanol, demonstrating a foundational approach to producing this compound. This method highlights the versatility and importance of ethyl bromoacetate-13C2 in synthetic organic chemistry, particularly for generating carbon-13 labeled molecules for research purposes (Sakamoto, Miyazawa, & Kajiwara, 1992).

Molecular Structure Analysis

Spectroscopic and molecular orbital studies of ethyl bromoacetate, including its carbon-13 labeled variants, provide insights into its conformational behavior. Infrared and Raman spectroscopy, coupled with computational methods, have been used to explore the structural dynamics and electronic properties of ethyl bromoacetate, contributing to our understanding of its reactivity and interactions in various chemical contexts (Dube, Porwal, & Prasad, 1988).

Chemical Reactions and Properties

Ethyl bromoacetate-13C2 participates in a wide range of chemical reactions, including N-formylation, coupling reactions, and as a precursor for synthesis of complex molecules. Its reactivity has been utilized in copper-catalyzed N-formylation of amines, demonstrating its utility in introducing formyl groups into amine substrates to yield N-formamides efficiently (Li, Zhang, Chen, & Zhang, 2018).

Scientific Research Applications

  • Chemical Probes for Olfactory Testing : Ethyl bromoacetate, notably as tear gas, has been used as a chemical probe to test the sense of smell in animals, potentially aiding military operations (Criswell, McClure, Schaefer, & Brower, 1980).

  • Synthesis of Vitamins : It's used in the ultrasonic synthesis of α-tocopherol, a form of Vitamin E, showcasing its role in synthesizing essential nutrients (Sakamoto, Miyazawa, & Kajiwara, 1992).

  • Organic Chemistry and Pharmaceuticals : Ethyl bromoacetate is used in copper-catalyzed N-formylation of amines, which is significant in the synthesis of various organic compounds and potential pharmaceuticals (Li, Zhang, Chen, & Zhang, 2018).

  • Stable Isotope Labeling : It's been applied in the synthesis of lipid peroxidation products and DNA damage quantification markers, aiding in understanding cellular damage and disease processes (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).

  • Synthesis of Steroids and Other Biomolecules : Ethyl bromoacetate-13C2 is utilized in the synthesis of various labeled steroids and biomolecules, contributing to medical research and development of pharmaceuticals by providing isotopically labeled compounds for tracer and structural studies (Degraw, Christie, & Cairns, 1982).

Safety And Hazards

Ethyl bromoacetate-13C2 is a highly toxic alkylating agent and may be fatal if inhaled . It is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, and Flam. Liq. 3 .

properties

IUPAC Name

ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJJMRNHATNKG-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447589
Record name Ethyl bromoacetate-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bromoacetate-13C2

CAS RN

61898-49-5
Record name Ethyl bromoacetate-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl bromoacetate-(13)C(2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sadhukhan, Y Han, GF Zhang, H Brunengraber… - pstorage-acs-6854636.s3 …
Ethyl bromoacetate-13C2 (99 atom% 13C) and Carbon-13C dioxide (99.9 atom% 13C) was purchased from Isotec, Sigma-Aldrich. Triphenylphosphine (99%), Valeraldehyde (97%),(…
C Joubert, C Beney, A Marsura… - Journal of Labelled …, 1995 - Wiley Online Library
The condensation of ethyl acetoacetate‐ 13 C 4 and ethyl bromoacetate‐ 13 C 2 afforded, in seven steps, (1,2,3,4,5‐ 13 C 5 ) 5‐(diethylphosphono)‐2‐pentanone ethylene ketal 9. The …
WJ Wheeler, DD O'Bannon, JH Kennedy… - Journal of Labelled …, 2005 - Wiley Online Library
As part of a program aimed at the design of conformationally constrained analogs of glutamic acid, (+)‐2‐aminobicyclo[3.1.0]hexane‐2,6‐carboxylic acid (1), identified as a highly potent…
S Sadhukhan - 2012 - search.proquest.com
The central goal of this thesis was to generate a better understanding of the role of 4-hydroxyacids in vivo. This work spans disciplines to gain a more fundamental understanding of the …
Number of citations: 3 search.proquest.com

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